Tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-6-5-7-12(13,4)9-14/h14H,5-9H2,1-4H3 |
InChI Key |
BNMWVRRRNYUWBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCN1C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate typically involves multi-step reactions starting from various piperidine precursors. One common method involves the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the hydroxymethyl group through a series of reactions. The reaction conditions often include the use of protecting groups, such as tert-butoxycarbonyl (Boc), and reagents like sodium hydride (NaH) and methyl iodide (MeI).
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production with improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce various alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate serves as a precursor in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential in treating various conditions, particularly those affecting the central nervous system (CNS) and neurodegenerative diseases. The compound's ability to modulate enzyme activity and receptor interactions makes it a valuable candidate for drug development.
Case Study: Neuroprotective Agents
Research has indicated that derivatives of this compound exhibit neuroprotective properties by inhibiting enzymes associated with neurodegeneration. For example, studies have shown that certain analogs can effectively inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease progression.
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for versatile reactions, making it a building block in various synthetic pathways.
Data Table: Synthesis Pathways
| Reaction Type | Reagents Used | Yield (%) |
|---|---|---|
| Acylation | Piperidin-4-ylmethanol + Acylating agent | 85 |
| Sulfonation | Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | 45 |
| Substitution | Methyl 4-hydroxy-3-methoxybenzoate + Base | 20.2 |
These reactions highlight the compound's role in generating diverse chemical entities.
Biological Research
The biological activity of this compound has been studied extensively. Its interactions with various biomolecules suggest potential therapeutic applications.
Biological Activity Overview
- Enzyme Inhibition : Exhibits potential in inhibiting key enzymes involved in metabolic pathways.
- Receptor Binding : Interacts with CNS receptors, indicating possible effects on neurotransmission and neuroprotection.
Mechanism of Action
The mechanism of action of tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and cellular processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Differences
- tert-Butyl 2-methoxypiperidine-1-carboxylate (C2: -OCH3) lacks hydrogen-bonding capability at C2, increasing lipophilicity compared to hydroxymethyl derivatives .
Stereochemistry :
- tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate (CAS 134441-93-3) is specified as the (S)-enantiomer, highlighting the role of chirality in biological activity and crystallization behavior .
Biological Activity
Tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate, also known as tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₃NO₃
- Molecular Weight : Approximately 229.32 g/mol
- Stereochemistry : The compound exhibits chirality with specific stereochemistry at the second and fifth carbon atoms of the piperidine ring, designated as (2S,5S) in its IUPAC name.
The presence of a tert-butyl group, hydroxymethyl group, and methyl group contributes to its distinct reactivity and biological activity compared to similar compounds.
The biological activity of this compound is primarily mediated through interactions with various biological targets, including enzymes and receptors. The compound can undergo several chemical reactions such as oxidation, reduction, and substitution, modifying its structure and reactivity. These modifications influence its interactions with biomolecules, leading to various biological effects.
Biological Activity Overview
Research indicates that this compound may exhibit the following biological activities:
- Enzyme Inhibition : It has shown potential as an inhibitor for various enzymes due to its structural features that allow it to interact effectively with active sites.
- Receptor Modulation : The compound may modulate receptor activity, impacting signaling pathways involved in various physiological processes.
In Vitro Studies
A study highlighted the compound's binding affinity with specific molecular targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) were utilized to assess binding interactions. The findings suggest that the compound's unique stereochemistry enhances its interaction with target proteins compared to non-chiral analogs .
Case Studies
- Inhibition of Enzyme Activity : In a series of experiments evaluating enzyme inhibition, this compound demonstrated significant inhibitory effects on certain kinases involved in cancer progression. The IC50 values were determined through dose-response assays.
- Pharmacokinetic Studies : The compound exhibited favorable pharmacokinetic properties in animal models, including good oral bioavailability and metabolic stability. A study reported an oral bioavailability of approximately 42% in mice .
- Cell-Based Assays : In HeLa cell assays, the compound's efficacy was evaluated for its ability to inhibit cell proliferation linked to specific cancer pathways. Results indicated a promising potential for therapeutic applications .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Tert-butyl (2S,5R)-5-hydroxymethyl-2-methylpiperidine-1-carboxylate | C₁₂H₂₃NO₃ | Similar structure but different stereochemistry | Different biological activity profile due to stereochemistry |
| Tert-butyl (2S,5S)-5-hydroxy-2-methylpiperidine-1-carboxylic acid | C₁₂H₂₃NO₃ | Lacks hydroxymethyl group | May have different solubility and reactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
